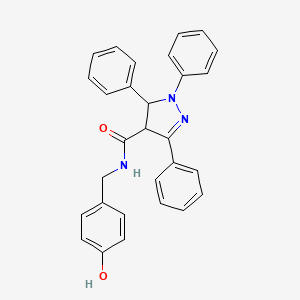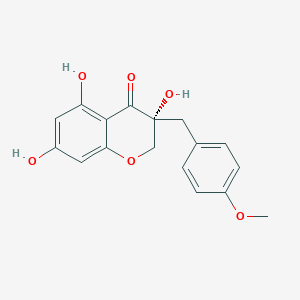
N-(4-Hydroxybenzyl)-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxybenzyl)-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, which is known for its biological activity, and a hydroxybenzyl group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxybenzyl)-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxybenzyl)-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-Hydroxybenzyl)-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Hydroxybenzyl)-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Known for its use in the synthesis of various bioproducts.
Benzofuran derivatives: Exhibits strong biological activities such as anti-tumor and antibacterial properties.
Isoniazid derivatives: Used in the synthesis of hybrid compounds with biological activity.
Uniqueness
N-(4-Hydroxybenzyl)-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole-4-carboxamide stands out due to its unique combination of a hydroxybenzyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H25N3O2 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]-2,3,5-triphenyl-3,4-dihydropyrazole-4-carboxamide |
InChI |
InChI=1S/C29H25N3O2/c33-25-18-16-21(17-19-25)20-30-29(34)26-27(22-10-4-1-5-11-22)31-32(24-14-8-3-9-15-24)28(26)23-12-6-2-7-13-23/h1-19,26,28,33H,20H2,(H,30,34) |
InChI Key |
FCKSYVRWIMRDQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCC5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2S)-1-[(4-cyanophenyl)amino]-4-cyclopropyl-1-oxidanylidene-butan-2-yl]-3,6,6-trimethyl-4-oxidanylidene-5,7-dihydro-1H-indole-2-carboxamide](/img/structure/B11932620.png)
![N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide](/img/structure/B11932621.png)
![2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid;hydrochloride](/img/structure/B11932633.png)

![N-[(7S)-4-[(3S,4S,5R)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B11932661.png)
![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11932668.png)
![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide](/img/structure/B11932678.png)




![(1R,4S,5S,8S,9R,10R,12S,13S)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B11932712.png)
